molecular formula C9H13N3 B1333852 N-(4-ethylphenyl)guanidine CAS No. 111299-89-9

N-(4-ethylphenyl)guanidine

Cat. No.: B1333852
CAS No.: 111299-89-9
M. Wt: 163.22 g/mol
InChI Key: UOSZGPBYQCNGKB-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)guanidine is a useful research compound. Its molecular formula is C9H13N3 and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Guanidine Compounds in Drug Discovery and Therapeutics

Compounds incorporating the guanidine moiety, including N-(4-ethylphenyl)guanidine, have diverse applications in chemistry and therapeutics. They play crucial roles in nucleophilic organocatalysis, anion recognition, and coordination chemistry. Guanidine functional groups are found in natural products, pharmaceuticals, and cosmetics. Their biological activities and therapeutic uses are significant in drug discovery, with applications in central nervous system drugs, anti-inflammatory agents, anti-diabetic and chemotherapeutic agents, as well as in cosmetic ingredients (Sa̧czewski & Balewski, 2013).

Crystallography and Structural Analysis

This compound and related compounds have been studied for their crystal structures. For instance, the phenyl groups in N1,N2-bis­(2,6-diethylphenyl)morpholine-4-carboxamidine are oriented perpendicular to the guanidine plane, providing insights into the molecular configuration and potential interactions in various applications (Sudha et al., 1997).

Targeting DNA Structures in Bacteria

Guanidine DNA quadruplex (G4-DNA) structures, which are critical for regulating biological processes like transcription and replication, have been targeted using guanidine derivatives. This has potential therapeutic applications against both Gram-positive and Gram-negative bacteria, illustrating the significance of guanidine compounds in antibacterial strategies (Cebrián et al., 2021).

Applications in Energetics and Pyrotechnics

Guanidine derivatives, such as (2,4,6-Trinitrophenyl)guanidine, have been explored for their energetic properties. These compounds exhibit characteristics typical of secondary explosives and are used in the formation of various salts with energetic applications. This highlights the versatility of guanidine compounds beyond biological and medicinal fields (Klapötke et al., 2016).

Guanidine in Coordination Chemistry

Amidines and guanidines serve as neutral, N-based donor ligands in coordination chemistry. They have shown varied coordination modes with metals and are increasingly used in catalytic processes, underlining their importance in the field of chemistry (Coles, 2006).

Safety and Hazards

Guanidines can be harmful if swallowed or inhaled, and they can cause skin and eye irritation . They may also cause drowsiness or dizziness . It’s important to handle these compounds with care, using protective equipment and working in a well-ventilated area .

Future Directions

Guanidines have great potential for future applications. They have been integrated as sacrificial electron donors for the prohibition of metal oxidation in perovskite materials . This provides a foundation for the design of guanidine analogs for the therapeutic intervention of neuromuscular diseases . Furthermore, guanidines serve as a basis for the creation of modern smart materials .

Mechanism of Action

Target of Action

N-(4-ethylphenyl)guanidine is a guanidine derivative. Guanidine derivatives have been found to interact with various targets, including the Glutamate receptor ionotropic NMDA 1 (NMDAR1) . This receptor plays a crucial role in synaptic plasticity and memory function, making it a significant target for this compound.

Mode of Action

For instance, guanethidine, another guanidine derivative, acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine (NE), rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors .

Biochemical Pathways

For example, guanethidine is known to affect the adrenergic transmission pathway

Pharmacokinetics

For instance, guanethidine is rapidly absorbed and distributed, with a half-life of about 7-8 hours . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied to understand its bioavailability and pharmacokinetic behavior.

Result of Action

For instance, guanidine has been used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome because it increases acetylcholine release at nerve terminals .

Action Environment

The action environment of this compound is likely to be influenced by various factors, including the metabolic/contractile muscle phenotype; muscle fiber types and density/type of ion channels, sarcoplasmic reticulum, and mitochondria organization . These factors may have a profound impact on the levels and isoform expression pattern of Ca 2+ regulatory membrane proteins, thus reflecting regulation of calcium handling and contractile response in different types of muscle .

Properties

IUPAC Name

2-(4-ethylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-2-7-3-5-8(6-4-7)12-9(10)11/h3-6H,2H2,1H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSZGPBYQCNGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394482
Record name N-(4-ethylphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111299-89-9
Record name N-(4-ethylphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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